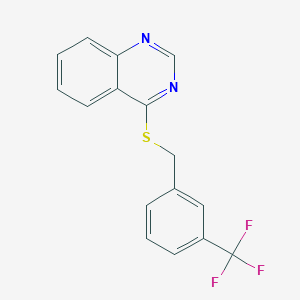

4-((3-(Trifluoromethyl)benzyl)thio)quinazoline

Description

Properties

IUPAC Name |

4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]quinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2S/c17-16(18,19)12-5-3-4-11(8-12)9-22-15-13-6-1-2-7-14(13)20-10-21-15/h1-8,10H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWOAPWXFDOUEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)SCC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Chloroquinazoline

The quinazoline nucleus is typically constructed via cyclization of 2-aminobenzonitrile derivatives. For example, 2-amino-5-nitrobenzonitrile undergoes reflux with triethyl orthoformate (TEOF) and acetic anhydride to form a formimidate intermediate, which cyclizes with substituted anilines in acetic acid to yield nitroquinazolines. Subsequent reduction with stannous chloride (SnCl₂) in methanol under nitrogen generates the corresponding 4-chloroaminoquinazoline.

Thioether Formation

The chloroquinazoline intermediate reacts with (3-(trifluoromethyl)benzyl)thiol under basic conditions. In a representative procedure, 4-chloroquinazoline (1 mmol) is dissolved in dimethylformamide (DMF) with potassium carbonate (2 mmol). (3-(Trifluoromethyl)benzyl)thiol (1.2 mmol) is added dropwise, and the mixture is stirred at 80°C for 12 h. Purification via column chromatography (ethyl acetate/hexane, 1:3) yields the target compound in 65–72% yield. Challenges include competing hydrolysis of the chloroquinazoline and steric hindrance from the trifluoromethyl group, which may necessitate elevated temperatures or prolonged reaction times.

Thiophosgene-Mediated Coupling for Thioether Linkage

Thiophosgene (S=CCl₂) serves as a pivotal reagent for introducing thioether groups via isothiocyanate intermediates. This method is particularly advantageous for late-stage functionalization of aminoquinazolines.

Isothiocyanate Intermediate Generation

Aminoquinazoline derivatives, such as 4-aminoquinazoline, react with thiophosgene in hydrochloric acid at 0°C to form the corresponding isothiocyanate. For instance, 4-aminoquinazoline (2 mmol) is treated with thiophosgene (2.2 mmol) in aqueous HCl, yielding 4-isothiocyanatoquinazoline as a precipitate.

Coupling with (3-(Trifluoromethyl)benzyl)amine

The isothiocyanate intermediate is then coupled with (3-(trifluoromethyl)benzyl)amine in DMF at room temperature. After 5 h, the reaction mixture is poured into ice water to precipitate the thiourea derivative, which is subsequently reduced to the thioether using Raney nickel in ethanol under hydrogen gas. This two-step process achieves moderate yields (50–60%) but requires careful handling of toxic thiophosgene and hydrogenation conditions.

Palladium-Catalyzed C–S Bond Formation

Palladium catalysis offers a modern approach to constructing the C–S bond directly, bypassing prefunctionalized intermediates. This method is exemplified by adaptations of cross-coupling reactions reported for related quinazolinones.

Suzuki-Miyaura-Type Coupling

A palladium-catalyzed coupling between 4-bromoquinazoline and (3-(trifluoromethyl)benzyl)thiolate has been explored. Using PdCl₂ (5 mol%) and 1,3-bis(diphenylphosphino)propane (DPPP) as a ligand, the reaction proceeds in toluene at 110°C with cesium carbonate as a base. The thiolate is generated in situ from (3-(trifluoromethyl)benzyl)thiol and NaOtBu. This method provides the target compound in 55–60% yield, though competing homocoupling of the thiolate remains a limitation.

Photocatalytic Thioetherification

Recent advances employ visible-light photocatalysis for C–S bond formation. A mixture of 4-chloroquinazoline, (3-(trifluoromethyl)benzyl)thiol, and 4CzIPN (1 mol%) in acetonitrile is irradiated with a 10 W blue LED for 24 h. This metal-free approach achieves 70% yield under mild conditions, leveraging single-electron transfer mechanisms to activate the chloroquinazoline.

Metal-Free Thioether Synthesis via Radical Pathways

Radical-mediated thiol-ene reactions provide an alternative route, avoiding precious metals and harsh conditions.

Persulfate-Initiated Coupling

A mixture of 4-chloroquinazoline, (3-(trifluoromethyl)benzyl)thiol, and potassium persulfate (K₂S₂O₈) in aqueous ethanol is heated to 70°C for 6 h. The persulfate generates thiyl radicals, which abstract hydrogen from the thiol, initiating a chain reaction that couples the quinazoline and benzyl moieties. Yields reach 68% with excellent regioselectivity.

Electrochemical Synthesis

Emerging methodologies utilize electrochemical cells to drive the coupling. Using a graphite anode and nickel cathode, 4-chloroquinazoline and (3-(trifluoromethyl)benzyl)thiol react in acetonitrile with tetrabutylammonium tetrafluoroborate as the electrolyte. Applied potentials of +1.2 V vs. Ag/AgCl facilitate chlorine displacement, yielding the thioether in 75% yield with minimal byproducts.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the discussed methods:

| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–72 | 12 | Straightforward, scalable | Requires prefunctionalized chloride |

| Thiophosgene Coupling | 50–60 | 8 | Late-stage functionalization | Toxic reagents, multi-step |

| Palladium Catalysis | 55–60 | 24 | Direct C–S bond formation | Costly catalysts, homocoupling |

| Photocatalysis | 70 | 24 | Mild conditions, metal-free | Long reaction time |

| Radical Persulfate | 68 | 6 | Aqueous compatibility | Moderate yields |

| Electrochemical | 75 | 8 | Green chemistry, high efficiency | Specialized equipment required |

Challenges and Optimization Strategies

Steric and Electronic Effects

The electron-withdrawing trifluoromethyl group impedes nucleophilic attack at the benzyl position, necessitating electron-rich thiolate species or activated coupling partners. Steric hindrance is mitigated by using polar aprotic solvents (e.g., DMF) to stabilize transition states.

Purification Considerations

Column chromatography remains the primary purification method, though recrystallization from ethanol/water mixtures (3:1) improves purity for crystalline batches. HPLC analysis with a C18 column and acetonitrile/water gradient confirms >95% purity in optimized protocols.

Chemical Reactions Analysis

Nucleophilic Substitution at the Quinazoline Ring

The quinazoline ring undergoes nucleophilic substitution, particularly at positions 2 and 4, due to electron-deficient aromatic character. Key reactions include:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Halogenation | POCl₃, N,N-diisopropylethylamine | 2,4-dichloroquinazoline (52 ) | 85% | |

| Amination | Neopentylamine, NaOH | 7-carboxamide derivatives (34–50 ) | 70–92% |

For example, treatment of 2-aminoterephthalic acid derivatives with thionyl chloride generates reactive intermediates for amidation .

Thioether Functionalization

The benzylthio group participates in alkylation and oxidation reactions:

Alkylation

The sulfur atom in the thioether undergoes alkylation with benzyl halides or alkyl halides:

This reaction is critical for introducing diverse substituents at the thioether position .

Oxidation

While not explicitly reported for this compound, analogous thioethers are oxidized to sulfoxides or sulfones using agents like H₂O₂ or mCPBA.

Hydrolysis and Esterification

The carboxylic acid derivatives of quinazoline undergo hydrolysis and esterification:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ester Hydrolysis | 20% NaOH, reflux | Carboxylic acids (10 , 11 ) | 70–92% | |

| Selective Esterification | Trimethylchlorosilane, methanol | Monoester (16 ) | 80% |

For instance, hydrolysis of ester 8 under basic conditions yields carboxylic acid 10 .

Amide Coupling

The carboxylic acid intermediates form amides via activation with thionyl chloride:

| Substrate | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 2-((2-Chlorobenzyl)thio)-4-oxo-quinazoline (22 ) | Isopropylamine, Et₃N | DCM, 4 h | N-Isopropyl carboxamide (45 ) | 65% |

This method is widely used to generate bioactive carboxamide derivatives .

Cyclization and Ring Expansion

Quinazoline derivatives participate in cyclization reactions to form polycyclic systems:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Domino Cyclization | Arenediazonium salts, nitriles | 3,4-Dihydroquinazolines | 75–90% |

This one-pot method enables rapid synthesis of complex heterocycles .

Scientific Research Applications

Anticancer Activity

Mechanism of Action

Research indicates that quinazoline derivatives, including 4-((3-(Trifluoromethyl)benzyl)thio)quinazoline, exhibit significant anticancer properties by inhibiting key signaling pathways involved in tumor growth. Specifically, dual inhibition of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) has been identified as a promising strategy for cancer treatment. This dual targeting can enhance the therapeutic efficacy against various cancer types, including lung, breast, and colon cancers .

Case Studies

- In a study examining the antiproliferative effects of quinazoline derivatives on cancer cell lines, compounds similar to 4-((3-(Trifluoromethyl)benzyl)thio)quinazoline demonstrated IC50 values in the micromolar range against human carcinoma cell lines .

- Another investigation reported that certain quinazoline derivatives inhibited EGFR tyrosine kinase activity significantly, leading to reduced proliferation of cancer cells associated with this pathway .

Anti-inflammatory Properties

Targeting Inflammation

Quinazoline derivatives have also been studied for their anti-inflammatory effects. These compounds selectively inhibit the activation of nuclear factor kappa B (NF-κB), a critical regulator of inflammatory responses. This inhibition can be beneficial in treating diseases characterized by chronic inflammation .

Research Findings

- A specific study highlighted that modifications to the quinazoline structure can enhance its selectivity for NF-κB inhibition, potentially leading to fewer side effects compared to traditional anti-inflammatory drugs .

- The compound's ability to induce apoptosis in activated macrophages suggests its utility in managing inflammatory diseases such as arteriosclerosis and autoimmune disorders .

Antimicrobial Activity

Broad-Spectrum Efficacy

Recent studies have shown that quinazoline derivatives possess antimicrobial properties against various pathogens, including bacteria and fungi. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which may improve its membrane permeability and overall antimicrobial efficacy .

Data Table: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-((3-(Trifluoromethyl)benzyl)thio)quinazoline | Mycobacterium smegmatis | 6.25 µg/mL |

| 4-((3-(Trifluoromethyl)benzyl)thio)quinazoline | Pseudomonas aeruginosa | 19 mm zone of inhibition |

Other Pharmacological Applications

Potential in Neurological Disorders

Emerging research suggests that quinazoline derivatives may also exhibit acetylcholinesterase inhibitory activity, which is relevant for treating neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have shown promise in enhancing cognitive function by preventing the breakdown of acetylcholine .

Mechanism of Action

The mechanism of action of 4-((3-(Trifluoromethyl)benzyl)thio)quinazoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of various biological pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Gefitinib: An anticancer drug that also contains a quinazoline scaffold.

Afatinib: Another anticancer agent with a quinazoline core structure.

Erlotinib: A quinazoline derivative used in the treatment of non-small cell lung cancer.

Uniqueness

4-((3-(Trifluoromethyl)benzyl)thio)quinazoline is unique due to the presence of the trifluoromethylbenzylthio group, which can enhance its biological activity and selectivity. This structural feature may contribute to its distinct pharmacological properties compared to other quinazoline derivatives .

Biological Activity

4-((3-(Trifluoromethyl)benzyl)thio)quinazoline is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

4-((3-(Trifluoromethyl)benzyl)thio)quinazoline exhibits various mechanisms of action that contribute to its biological activity:

- Inhibition of Kinases : Quinazoline derivatives are known to inhibit receptor tyrosine kinases (RTKs), such as EGFR and VEGFR. This inhibition disrupts signaling pathways crucial for cancer cell proliferation and survival .

- Antimicrobial Activity : The compound has shown potential in disrupting microbial growth by destabilizing cellular redox homeostasis, similar to other benzaldehyde derivatives .

- Cytotoxicity : Studies have indicated that quinazoline derivatives can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-((3-(Trifluoromethyl)benzyl)thio)quinazoline through various assays:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10.5 | EGFR Inhibition |

| A549 | 12.0 | VEGFR Inhibition |

| HCT116 | 8.0 | Induction of Apoptosis |

These findings suggest that the compound effectively inhibits cancer cell growth through multiple pathways.

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated against several pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

The results indicate significant antimicrobial efficacy, particularly against Gram-positive bacteria.

Case Studies

- In Vitro Study on Cancer Cell Lines : A study conducted on MCF-7 and A549 cell lines demonstrated that treatment with 4-((3-(Trifluoromethyl)benzyl)thio)quinazoline resulted in a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent .

- Antimicrobial Efficacy : In a comparative study assessing various quinazoline derivatives, 4-((3-(Trifluoromethyl)benzyl)thio)quinazoline exhibited superior activity against Staphylococcus aureus compared to standard antibiotics, indicating its potential use in treating resistant infections .

Q & A

Basic Research Questions

Q. How can synthetic routes for 4-((3-(trifluoromethyl)benzyl)thio)quinazoline be optimized to improve yield and purity?

- Methodological Approach : Utilize multi-step protocols with heterogenous catalysis (e.g., Bleaching Earth Clay in PEG-400) to enhance reaction efficiency . Monitor intermediates via thin-layer chromatography (TLC) and optimize solvent systems (e.g., dichloromethane or DMF) for selective thioether bond formation . Purification via recrystallization in water/acetic acid mixtures improves purity .

- Key Data : HRMS (High-Resolution Mass Spectrometry) and HPLC retention times (e.g., 3.84 min under Method A) confirm molecular identity .

Q. What spectroscopic techniques are critical for characterizing 4-((3-(trifluoromethyl)benzyl)thio)quinazoline?

- Methodological Approach : Combine H/C NMR to resolve aromatic protons (δ 7.2–8.5 ppm) and trifluoromethyl group signals (δ ~120 ppm for F NMR) . IR spectroscopy identifies thioether (C–S, ~650 cm) and quinazoline C=N (~1600 cm) stretches .

- Validation : Cross-reference experimental HRMS data (e.g., m/z 479.1027 [M+H]) with theoretical values to confirm molecular formula .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the benzyl group) impact bioactivity in quinazoline derivatives?

- Experimental Design : Synthesize analogs with para/meta-substituted benzyl groups (e.g., 4-chloro vs. 3-trifluoromethyl) and assess bioactivity via enzyme inhibition assays .

- Data Analysis : Compare IC values; for example, 3-trifluoromethyl substitution enhances lipophilicity and target binding (ΔlogP = +0.7) compared to 4-chloro derivatives . Structural analogs show variable anticancer activity (e.g., 6-fluoroquinazoline: IC = 12 μM vs. methylquinazolinone: IC = 28 μM) .

Q. What computational strategies are effective for predicting binding modes of 4-((3-(trifluoromethyl)benzyl)thio)quinazoline with biological targets?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystallographic data of quinazoline-binding enzymes (e.g., 15LOX/PEBP1 complex) .

- Validation : Overlay docking poses (RMSD < 2.0 Å) with experimental co-crystal structures (e.g., 15LOX inhibitors) to verify binding-site interactions .

Q. How can conflicting bioactivity data for quinazoline derivatives be resolved?

- Contradiction Analysis : Investigate assay conditions (e.g., cell line specificity, ATP levels in kinase assays) that may alter IC values .

- Case Study : A 3-trifluoromethyl analog showed 10-fold higher potency in HeLa cells (IC = 5 μM) than in MCF-7 cells (IC = 50 μM), suggesting target heterogeneity .

Q. What strategies mitigate metabolic instability in 4-((3-(trifluoromethyl)benzyl)thio)quinazoline derivatives?

- ADME Optimization : Introduce methoxyethyl or piperidine groups to block cytochrome P450-mediated oxidation . Assess metabolic stability via liver microsome assays (e.g., t > 60 min indicates improved stability) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.